Rhodamine B

Overview

Description

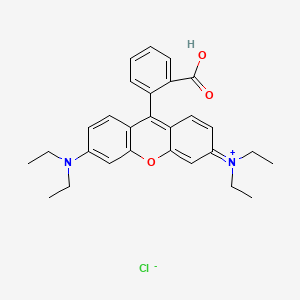

Rhodamine B is a synthetic dye belonging to the xanthene class of dyes. It is known for its vibrant red to violet color and is widely used in various industries, including textiles, paper, and cosmetics . The chemical formula of this compound is C₂₈H₃₁ClN₂O₃, and it has a molar mass of 479.02 g/mol . This compound is also used extensively in scientific research due to its fluorescent properties, making it a valuable tool in fluorescence microscopy and flow cytometry .

Scientific Research Applications

Rhodamine B is extensively used in scientific research due to its fluorescent properties. Some of its applications include:

Chemistry: Used as a tracer dye to study the flow and transport of fluids.

Biology: Employed as a staining agent in fluorescence microscopy to visualize cellular structures.

Medicine: Utilized in diagnostic assays such as enzyme-linked immunosorbent assays (ELISA) and flow cytometry.

Industry: Applied in the textile industry for dyeing fabrics and in the paper industry for coloring paper.

Mechanism of Action

Target of Action

Rhodamine B is a chemical compound and a dye that is often used as a tracer dye within water to determine the rate and direction of flow and transport . It is also used in biology as a staining fluorescent dye, sometimes in combination with auramine O, to demonstrate acid-fast organisms, notably Mycobacterium . This compound, after modification with proteins, is able to guide carrier-free delivery into mitochondria and tissue-dependent distributions of functional proteins through organic cation transporters (OCTs) .

Mode of Action

This compound can exist in equilibrium between two forms: an “open”/fluorescent form and a “closed”/nonfluorescent spirolactone form . The “open” form dominates in acidic condition while the “closed” form is colorless in basic condition . The fluorescence intensity of this compound will decrease as temperature increases . This compound-naphthalimide (RhB-Naph) demonstrated a distinct aggregation-induced emission (AIE) mechanism, different from the restriction of intramolecular rotations or vibrations as in traditional AIE molecules .

Biochemical Pathways

This compound is involved in various biochemical pathways. For instance, it has been reported that this compound, after modification with proteins, is able to guide carrier-free delivery into mitochondria and tissue-dependent distributions of functional proteins through organic cation transporters (OCTs) . The enrichment of the modified catalase in the cancer tissue efficiently suppresses xenograft human lung tumor in mice .

Pharmacokinetics

The oral bioavailabilities of this compound were reported to be 28.3% and 9.8% for the low-dose and high-dose exposures, respectively . Furthermore, this compound was highly accumulated in the liver and, to a lesser extent, the kidney, but was undetectable in the brain .

Result of Action

This compound has various effects at the molecular and cellular levels. For instance, it has been reported that this compound induced a concentration-dependent reduction of root mitotic activity . Moreover, the enrichment of the modified catalase in the cancer tissue efficiently suppresses xenograft human lung tumor in mice .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the solubility of this compound in water varies by manufacturer, and has been reported as 8 g/L and 15 g/L . Chlorinated tap water decomposes this compound . This compound solutions adsorb to plastics and should be kept in glass . Furthermore, this compound enters surface water with wastewater, posing a serious threat to the environment and negatively affecting both human and animal health .

Advantages and Limitations for Lab Experiments

One of the main advantages of Rhodamine B is its high fluorescence intensity and stability, making it a reliable and robust tool for scientific research. Additionally, it is widely available and relatively inexpensive, making it accessible to researchers in a range of fields. However, as with any research tool, there are limitations to its use. For example, the fluorescence of this compound may interfere with other fluorescent dyes or labels used in the same experiment, leading to potential misinterpretation of results.

Future Directions

The potential applications of Rhodamine B in scientific research are vast, and continued research is likely to lead to new and innovative uses for this important tool. One potential area of future research is the development of new this compound derivatives or analogs with improved fluorescence properties or specificity for certain cellular structures. Additionally, exploring the potential for using this compound in in vivo imaging and therapeutic applications is also likely to be an area of active investigation in the future.

In conclusion, this compound is a versatile and valuable tool for scientific research, with applications in a range of fields including cell biology, biochemistry, and optics. Its high fluorescence intensity and stability, as well as its relatively low cost and wide availability, make it an attractive option for researchers. With continued research, this compound has the potential to lead to new discoveries and advancements in a variety of scientific fields.

Biochemical Analysis

Biochemical Properties

Rhodamine B plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to bind with proteins, enzymes, and nucleic acids, affecting their function and activity. For instance, this compound can interact with albumin, a major protein in blood plasma, altering its conformation and binding properties . Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites . These interactions highlight the compound’s potential to influence biochemical pathways and cellular processes.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can enter cells through passive diffusion and accumulate in the cytoplasm and mitochondria . Once inside the cell, this compound can disrupt cellular function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to induce oxidative stress in cells by generating reactive oxygen species (ROS), leading to DNA damage and apoptosis . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, affecting cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules and cellular components. This compound can bind to DNA, intercalating between base pairs and causing structural changes that affect DNA replication and transcription . Additionally, this compound can inhibit the activity of enzymes involved in oxidative phosphorylation, such as cytochrome c oxidase, by binding to their active sites. These interactions can lead to a decrease in ATP production and an increase in ROS generation, contributing to cellular dysfunction and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodamine B can be synthesized through the condensation of phthalic anhydride with 3-aminophenol, followed by the reaction with diethylamine . The reaction typically occurs in the presence of a dehydrating agent such as zinc chloride or polyphosphoric acid to facilitate the formation of the xanthene ring structure .

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-temperature reactors and continuous flow systems to ensure efficient production. The final product is purified through crystallization and filtration to obtain a high-purity dye .

Chemical Reactions Analysis

Types of Reactions: Rhodamine B undergoes various chemical reactions, including:

Reduction: The dye can be reduced by reducing agents, resulting in the loss of its fluorescent properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.

Reduction: Sodium borohydride or zinc in acidic conditions.

Substitution: Various alkylating agents or acylating agents under basic or acidic conditions.

Major Products Formed:

Oxidation: Colorless degradation products.

Reduction: Non-fluorescent reduced forms of this compound.

Substitution: Derivatives with modified fluorescent properties.

Comparison with Similar Compounds

Rhodamine B is often compared with other xanthene dyes such as Rhodamine 6G and Rhodamine 123. While all these dyes share similar fluorescent properties, this compound is unique due to its higher water solubility and stability . Other similar compounds include:

Rhodamine 6G: Known for its high fluorescence quantum yield and used in laser applications.

Rhodamine 123: Used as a mitochondrial stain in biological research.

Rhodamine 101: A hydrophobic analogue with enhanced partitioning into organic solvents.

This compound’s unique properties make it a versatile and valuable compound in various scientific and industrial applications.

Biological Activity

Rhodamine B (RhB) is a synthetic dye commonly used in various industries, including textiles and food. However, its biological activity, particularly in relation to cellular mechanisms, toxicity, and therapeutic potential, has garnered significant attention in scientific research. This article explores the biological activity of this compound through various studies, highlighting its effects on cellular processes, oxidative stress, and potential therapeutic applications.

This compound is known to induce oxidative stress in cells. A study conducted on Rattus norvegicus revealed that RhB exposure leads to the production of reactive oxygen species (ROS), which adversely affects the activity of Superoxide Dismutase (SOD). This disruption results in increased cell apoptosis and injury, particularly in cerebellum and brainstem tissues. The study demonstrated that higher doses of RhB significantly increased BAX expression while decreasing BCL-2 expression, indicating a shift towards pro-apoptotic signaling pathways .

Table 1: Effects of this compound on BAX and BCL-2 Expression

| Dose (mg/200g) | BAX Expression Coefficient | BCL-2 Expression Coefficient | P-value |

|---|---|---|---|

| 4.5 | 0.839 | -0.774 | <0.001 |

| 9 | Increased | Decreased | <0.001 |

| 18 | Increased | Decreased | <0.001 |

Toxicological Studies

In ecotoxicological assessments, this compound has been shown to affect aquatic organisms such as Daphnia magna. A comparative study indicated that exposure to RhB solutions resulted in a significant decrease in growth inhibition (GI), with a marked reduction observed at concentrations as low as 100 mg L. Notably, no increase in mortality was observed under controlled conditions .

Antitumor Activity

Recent studies have investigated the potential antitumor properties of this compound derivatives. One study focused on a this compound-conjugated oleanolic acid derivative (RhodOA), assessing its effect on various human cancer cell lines. The results indicated that RhodOA exhibited significant antiproliferative effects against melanoma and breast adenocarcinoma cells, with mechanisms involving mitochondrial targeting and ROS generation .

Case Study: Antitumor Effects of this compound Derivatives

- Cell Lines Tested : A375 (melanoma), MDA-MB-231 (breast adenocarcinoma), A549 (lung adenocarcinoma).

- Findings :

- Significant reduction in cell viability.

- Induction of apoptosis via mitochondrial pathways.

Antibacterial Properties

This compound has also been studied for its antibacterial properties. Research showed that RhB-conjugated peptides exhibited bacterial killing properties against E. coli, with effective concentrations ranging from 5 to 15 μM. The antibacterial activity was attributed to the ability of these peptides to disrupt bacterial membranes, although it was found to be less potent than other known antimicrobial peptides .

Properties

IUPAC Name |

[9-(2-carboxyphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O3.ClH/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32;/h9-18H,5-8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWVYCXTNDRMGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN2O3 | |

| Record name | C.I. FOOD RED 15 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14728-79-1 | |

| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, chloride (1:1), dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14728-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6042369 | |

| Record name | Rhodamine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. food red 15 appears as green crystals or reddish-violet powder. Used as a dye, especially for paper, as a metal chelating reagent, and in drugs and cosmetics., Green crystals or red-violet powder soluble in water; Dilute solutions are fluorescent. [CAMEO], Green crystals or reddish-violet powder. | |

| Record name | C.I. FOOD RED 15 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rhodamine B | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1980 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D & C Red #19 | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1010 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

SOL IN WATER, ALCOHOL & ETHER, BENZENE /BASIC ANHYDROUS FORM/, INSOL IN ORG SOLVENTS /BASIC ANHYDROUS FORM/, SOL IN ... HOT XYLENE /BASIC ANHYDROUS FORM/, VERY SOL IN WATER & ALCOHOL, SLIGHTLY SOL IN HYDROCHLORIC ACID & SODIUM HYDROXIDE, SOL IN BENZENE | |

| Record name | RHODAMINE B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5244 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

GREEN CRYSTALS OR REDDISH-VIOLET POWDER; WATER SOLN WITH BLUISH-RED COLOR, DIL SOLN STRONGLY FLUORESCENT, LEAFLETS FROM DILUTE HYDROCHLORIC ACID | |

CAS No. |

81-88-9 | |

| Record name | C.I. FOOD RED 15 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16068 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Rhodamine B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodamine B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodamine B | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16853 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RHODAMINE B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhodamine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(2-carboxyphenyl)-3,6-bis(diethylamino)xanthylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHODAMINE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7G5SCF8IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RHODAMINE B | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5244 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | D & C Red #19 | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1010 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.